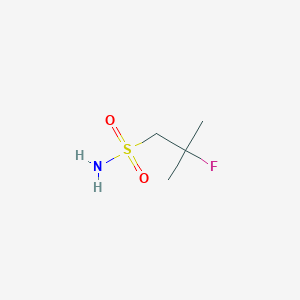

2-Fluoro-2-methylpropane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Fluoro-2-methylpropane-1-sulfonamide is a fluorinated sulfonamide derivative characterized by a sulfonamide group (–SO₂NH₂) attached to a branched alkyl chain with a fluorine atom and a methyl group at the β-position. Fluorination at the β-carbon may influence electronic effects, lipophilicity, and steric hindrance, which are critical for interactions with biological targets like enzymes or receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-methylpropane-1-sulfonamide can be achieved through various methods. One common approach involves the reaction of 2-fluoro-2-methylpropane with sulfonamide precursors under specific conditions. For instance, the combination of sulfonyl chlorides with amines in the presence of a base can yield sulfonamides . Another method involves the use of sulfonyl fluorides activated by Lewis acids such as calcium triflimide, which react with amines to form sulfonamides .

Industrial Production Methods

Industrial production of sulfonamides, including this compound, often involves large-scale reactions using optimized conditions to ensure high yields and purity. Microwave irradiation has been employed to enhance reaction rates and yields in the synthesis of sulfonamides from sulfonic acids or their sodium salts . Additionally, the use of oxidative chlorination with reagents like H₂O₂ and SOCl₂ can facilitate the conversion of thiol derivatives to sulfonyl chlorides, which can then react with amines to produce sulfonamides .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-methylpropane-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to yield amine derivatives.

Hydrolysis: Sulfonamides can be hydrolyzed under acidic or basic conditions to produce sulfonic acids and amines.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide (H₂O₂) for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, nucleophilic substitution can yield various sulfonamide derivatives, while oxidation can produce sulfonyl chlorides or sulfonic acids.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:

One of the primary applications of 2-Fluoro-2-methylpropane-1-sulfonamide is its role as a potential B-Raf inhibitor, which is significant in the treatment of hyperproliferative diseases, including various cancers. Research indicates that compounds with similar structures can effectively modulate B-Raf activity, offering therapeutic avenues for conditions like melanoma and other skin cancers .

| Compound | Target Disease | Mechanism of Action |

|---|---|---|

| This compound | Cancer (e.g., melanoma) | B-Raf inhibition |

| Other related compounds | Polycystic kidney disease | Modulation of signaling pathways |

Pain Management

TRPV1 Antagonism:

Another significant application is in the development of TRPV1 antagonists. Compounds derived from sulfonamide structures have shown promise in blocking the transient receptor potential vanilloid 1 (TRPV1), which is involved in pain signaling. A study highlighted that modifications to the sulfonamide group can lead to highly potent TRPV1 antagonists, demonstrating strong analgesic activity .

| Compound | Activity | Reference Study |

|---|---|---|

| This compound derivatives | Analgesic effects | Docking analysis of TRPV1 ligands |

Agrochemicals

The unique properties of organofluorine compounds, including this compound, extend to agrochemical applications. Fluorinated compounds often exhibit enhanced stability and efficacy in biological systems, making them suitable for developing pesticides and herbicides. The incorporation of fluorine can significantly affect the pharmacological properties, such as membrane permeability and metabolic stability .

| Application Area | Benefits |

|---|---|

| Agrochemicals | Enhanced stability and efficacy |

Case Study 1: Anticancer Activity

A series of experiments demonstrated that compounds structurally related to this compound effectively inhibited B-Raf activity in vitro, leading to reduced cell proliferation in melanoma cell lines. The findings suggest that these compounds could serve as a foundation for new cancer therapies.

Case Study 2: Pain Relief

In a formalin pain model, derivatives of sulfonamides exhibited significant analgesic effects compared to control groups. The study utilized docking analysis to confirm that specific modifications on the sulfonamide group led to increased binding affinity at TRPV1 sites, indicating potential for pain management therapies .

Mechanism of Action

The mechanism of action of 2-Fluoro-2-methylpropane-1-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents.

Comparison with Similar Compounds

The following analysis compares 2-Fluoro-2-methylpropane-1-sulfonamide with structurally or functionally related compounds, highlighting key differences in properties and applications.

Sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8)

- Structure : Linear alkene sulfonate (–SO₃⁻Na⁺) lacking the sulfonamide group and fluorine atom.

- Key Differences: Functional Group: Sulfonate (ionic) vs. sulfonamide (neutral, with NH₂). Reactivity: Sulfonates are typically used as surfactants or anionic intermediates, whereas sulfonamides are common in drug design (e.g., protease inhibitors) . Safety: Sodium 2-methylprop-2-ene-1-sulphonate requires strict first-aid measures for skin/eye contact, suggesting higher irritancy compared to neutral sulfonamides .

(R)-N-[(R)-2,2-Dichloro-1-phenyl-2-(phenylsulfonyl)ethyl]-2-methylpropane-2-sulfinamide

- Structure : Sulfinamide (–SO–NH–) with dichloro, phenyl, and branched alkyl substituents.

- Key Differences: Sulfur Oxidation State: Sulfinamide (S⁺IV) vs. sulfonamide (S⁺VI). Sulfinamides are chiral auxiliaries in asymmetric synthesis, while sulfonamides are more stable and bioactive . Applications: Used as intermediates in bioactive compound synthesis, whereas fluorinated sulfonamides may prioritize metabolic stability .

2-(Naphthalene-2-sulfonamido)-3-phenylpropanoic Acid

- Structure: Naphthalene-sulfonamide conjugated with a phenylpropanoic acid moiety.

- Solubility: The carboxylic acid group improves water solubility, contrasting with the lipophilic 2-fluoro-2-methylpropane chain . Bioactivity: Propanoic acid derivatives often target inflammatory pathways, while fluorinated sulfonamides may focus on CNS or antimicrobial targets.

Perfluorinated Compounds (PFCs)

- Examples : Poly(difluoromethylene) derivatives and perfluoroalkyl sulfonamides (e.g., [68958-60-1]).

- Key Differences :

- Fluorination Extent : PFCs feature long perfluoroalkyl chains (C4–C14), leading to extreme environmental persistence. This compound has a single fluorine, reducing bioaccumulation risks .

- Applications : PFCs are surfactants or water-repellent coatings, whereas fluorinated sulfonamides are tailored for medicinal chemistry .

Comparative Data Table

Research Findings and Implications

- Pharmaceutical Relevance : Fluorinated sulfonamides like this compound are prioritized for their balance of stability and bioactivity, unlike ionic sulfonates or bulky sulfinamides .

- Environmental Impact: Unlike PFCs, mono-fluorinated sulfonamides are less likely to bioaccumulate, aligning with green chemistry trends .

- Synthetic Utility : Sulfinamides (e.g., ) excel in chiral synthesis, whereas sulfonamides are more suited for direct therapeutic applications.

Biological Activity

2-Fluoro-2-methylpropane-1-sulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in the context of antibacterial properties and other pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C4H10FN1O2S

The synthesis typically involves the reaction of 2-fluoro-2-methylpropan-1-ol with sulfonyl chloride, leading to the formation of the sulfonamide group. This reaction is crucial as it imparts the compound's biological activity.

Sulfonamides, including this compound, primarily exhibit their antibacterial effects through the inhibition of bacterial folate synthesis. They act as competitive antagonists of para-aminobenzoic acid (PABA), which is essential for the production of folate in bacteria. The inhibition occurs at the enzyme dihydropteroate synthase, disrupting DNA synthesis and ultimately leading to bacteriostatic effects rather than bactericidal ones .

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of various sulfonamide derivatives against a range of bacterial strains. For instance, in vitro testing has shown that this compound exhibits significant inhibitory activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that this compound can effectively inhibit bacterial growth at low concentrations.

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 7.81 | 31 ± 0.12 |

| Escherichia coli | 7.81 | 30 ± 0.12 |

| Klebsiella pneumoniae | 15 | 25 ± 0.10 |

| Bacillus subtilis | 10 | 28 ± 0.15 |

These findings suggest that compounds similar to or including this compound could serve as effective alternatives or adjuncts to traditional antibiotics .

Antiviral Activity

Emerging research has also explored the antiviral potential of sulfonamides. Certain modifications to sulfonamide structures have shown promise in inhibiting viral replication mechanisms, particularly against viruses such as coxsackievirus B and dengue virus . The antiviral activity is attributed to the ability of these compounds to interfere with viral glycoproteins and replication pathways.

Study on Antibacterial Efficacy

In a controlled laboratory setting, a study was conducted to evaluate the antibacterial properties of various sulfonamides, including this compound. The results demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with significant zones of inhibition comparable to established antibiotics like ciprofloxacin .

Research on Antiviral Properties

Another study focused on synthesizing novel sulfonamide derivatives aimed at combating viral infections. The research found that specific structural modifications led to enhanced inhibitory effects against viral strains, suggesting a potential pathway for developing antiviral agents from sulfonamide frameworks .

Properties

Molecular Formula |

C4H10FNO2S |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

2-fluoro-2-methylpropane-1-sulfonamide |

InChI |

InChI=1S/C4H10FNO2S/c1-4(2,5)3-9(6,7)8/h3H2,1-2H3,(H2,6,7,8) |

InChI Key |

SVUIDSKPZQSFST-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CS(=O)(=O)N)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.